Hinokitiol

Catalog No.
S562878
CAS No.
499-44-5
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hinokitiol

CAS Number

499-44-5

Product Name

Hinokitiol

IUPAC Name

2-hydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-7(2)8-4-3-5-9(11)10(12)6-8/h3-7H,1-2H3,(H,11,12)

InChI Key

FUWUEFKEXZQKKA-UHFFFAOYSA-N

Solubility

1.2 mg/mL at 25 °C

Synonyms

2-Hydroxy-4-(1-methylethyl)-2,4,6-cycloheptatrien-1-one;2-Hydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-one; 4-Isopropyltropolone; 6-Isopropyltropolone; HT-SF; Hinokitiol S-HT; Hyka 1; IPT; Kisei Pro-Sol N; NSC 18804; S-HT; beta-Thujaplicin; beta-Thuj

Canonical SMILES

CC(C)C1=CC(=O)C(=CC=C1)O

Hinokitiol (β-thujaplicin) is a naturally occurring monoterpenoid found in the essential oils of various cypress species, including Thuja plicata (Western Red Cedar) and Thujopsis dolabrata (Hinoki cypress) []. This compound has garnered significant interest in scientific research due to its diverse potential applications in various fields, including:

Antibacterial and Antifungal Properties

Hinokitiol exhibits potent antibacterial and antifungal activities against a broad spectrum of microorganisms. Studies have shown its effectiveness against bacteria like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. It also demonstrates antifungal activity against various fungal species, including those responsible for wood decay and agricultural diseases []. This property makes hinokitiol a promising candidate for developing novel natural disinfectants and preservatives.

Antiviral Potential

Research suggests that hinokitiol may possess antiviral properties. Studies have demonstrated its ability to inhibit the replication of various viruses, including influenza A virus, respiratory syncytial virus, and dengue virus []. Additionally, hinokitiol has been shown to act as a zinc ionophore, facilitating the transport of zinc into cells. Zinc is essential for the proper function of the immune system and can inhibit viral replication []. However, further research is needed to fully understand the antiviral potential of hinokitiol and its potential clinical applications.

Hinokitiol, a tropolone monoterpenoid, is a naturally occurring compound primarily derived from the wood of the Taiwanese hinoki tree (Chamaecyparis taiwanensis). First isolated by Japanese chemist Tetsuo Nozoe in 1936, it has since been identified in various species within the Cupressaceae family, although not in the Japanese hinoki itself. The compound is characterized by its heptagonal molecular structure, which includes a hydroxy group and an isopropyl group, making it a unique non-benzenoid aromatic compound. Its chemical formula is C₁₀H₁₂O₂, and it has gained attention for its iron-chelating properties, earning it the nickname "Iron Man molecule" due to its role in regulating iron transport in biological systems .

Hinokitiol's mechanism of action depends on the context. Here are some potential mechanisms currently under investigation:

  • Antimicrobial activity: Hinokitiol might disrupt bacterial cell membranes and inhibit protein synthesis, leading to cell death.
  • Anticancer activity: Studies suggest Hinokitiol can interfere with cell cycle progression and induce apoptosis (programmed cell death) in cancer cells [, ].

  • Metal Ion Binding: Hinokitiol can reversibly bind with metal ions such as zinc, iron, copper, cobalt, manganese, and silver, forming stable complex salts. This property underlies much of its biological activity and has implications for its use as a metallophore .
  • Oxidation and Reduction: The compound can yield acetone upon vigorous oxidation and produces a saturated monocyclic diol when subjected to catalytic hydrogenation. It remains stable in both acidic and alkaline conditions .
  • Chlorination Reactions: Hinokitiol can undergo chlorination, particularly when multiple chlorine atoms are introduced to its structure .

Hinokitiol demonstrates a range of biological activities:

  • Antimicrobial Properties: It has shown efficacy against various pathogens, including Chlamydia trachomatis, and exhibits antifungal activity against Candida albicans.
  • Antimalarial Activity: Research indicates that hinokitiol inhibits the enzyme glyoxalase I in Plasmodium falciparum, contributing to its antimalarial effects with an IC₅₀ value of 452 μM .
  • Anti-inflammatory Effects: It suppresses nitric oxide production and downregulates pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide exposure .
  • Antityrosinase Activity: Hinokitiol has been identified as a potent inhibitor of the enzyme tyrosinase, which is involved in melanin production .

Hinokitiol can be synthesized through several methods:

  • Cycloaddition Reactions: The compound can be synthesized via cycloaddition of isopropylcyclopentadiene with dichloro ketene.
  • Electro-reductive Alkylation: This method involves the alkylation of substituted cycloheptatrienes.
  • Ring Expansion: The synthesis can also be achieved through ring expansion of 2-isopropylcyclohexanone.
  • Plant Cell Cultures: Hinokitiol can be isolated from plant cell suspension cultures or extracted from wood using chemical solvents and ultrasonication .

Hinokitiol has various applications across different fields:

  • Pharmaceuticals: Its potential as an antimicrobial agent makes it valuable in developing treatments for infections.
  • Food Preservation: Hinokitiol has been shown to control postharvest diseases in fruits and vegetables, reducing decay development significantly when used in solutions .
  • Cosmetics: Due to its antityrosinase activity, hinokitiol is being explored for use in skin-lightening products.
  • Iron Regulation: It shows promise in treating conditions related to iron deficiency or overload by regulating iron transport in biological systems .

Recent studies have highlighted hinokitiol's interactions with various biological systems:

  • Cellular Mechanisms: Hinokitiol influences cellular pathways related to inflammation and oxidative stress by modulating signaling proteins like nuclear factor kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) .
  • Iron Transport Studies: Research indicates that hinokitiol enhances iron uptake in animal models lacking iron transport proteins, suggesting its therapeutic potential for anemia and related disorders .

Hinokitiol shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Properties
ThujaplicinTropolone derivativeStronger antimicrobial properties than hinokitiol
EucalyptolMonoterpenoidExhibits anti-inflammatory but weaker metal-binding ability
CurcuminDiarylheptanoidKnown for anti-inflammatory effects but lacks iron-chelating properties
ResveratrolStilbenoidAntioxidant properties but does not bind metal ions

Hinokitiol's unique combination of antimicrobial activity, iron-chelating properties, and structural characteristics distinguishes it from these similar compounds. Its role as a broad-spectrum metallophore further enhances its uniqueness among natural products .

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.083729621 g/mol

Monoisotopic Mass

164.083729621 g/mol

Boiling Point

140.00 °C. @ 10.00 mm Hg

Heavy Atom Count

12

LogP

1.82 (LogP)

Melting Point

52 - 52.5 °C

UNII

U5335D6EBI

GHS Hazard Statements

Aggregated GHS information provided by 231 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents

Pictograms

Irritant

Irritant

Other CAS

499-44-5

Wikipedia

Hinokitiol

Use Classification

Fragrance Ingredients
Cosmetics -> Antistatic; Hair conditioning

General Manufacturing Information

2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4-(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

Direct deuteration of hinokitiol and its mechanistic study

Yoshimichi Sakakibara, Kota Osada, Yasumitsu Uraki, Makoto Ubukata, Kengo Shigetomi
PMID: 33590006   DOI: 10.1093/bbb/zbaa031

Abstract

Hinokitiol has a broad antibacterial activity against bacteria and fungi. While its biosynthetic pathway has been intensively studied, its dynamics in natural environments, such as biodegradation pathway, remain unclear. In this study, the authors report a direct deuterium labeling of hinokitiol as a traceable molecular probe to serve those studies. Hinokitiol was subjected to the H2-Pd/C-D2O conditions and deuterated hinokitiol was obtained with excellent deuteration efficiencies and in moderate yield. The 1H and 2H NMR spectra indicated that all ring- and aliphatic hydrogens except that on C-6 were substituted by deuterium. According to the substrate scope and computational chemistry, deuteration on tropolone ring was suggested to proceed via D+-mediated process, and which was supported by the results of the experiment with trifluoroacetic acid and Pd(TPP)4. On the other hand, the deuteration on aliphatic group was predicted to be catalyzed by Pd(II) species.


Chemical cross-linking on gelatin-hyaluronan loaded with hinokitiol for the preparation of guided tissue regeneration hydrogel membranes with antibacterial and biocompatible properties

Kai-Chi Chang, Wen-Cheng Chen, Chih-Hua Chen, Chia-Ling Ko, Shih-Ming Liu, Jian-Chih Chen
PMID: 33321622   DOI: 10.1016/j.msec.2020.111576

Abstract

The mechanical properties and structural stability of hydrogels and their performance in antidegradation can be enhanced by cross-linking them with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). However, residual EDC compromises the biocompatibility of cross-linked hydrogels and the formability of un-cross-linked hydrogels. In this study, a facile process for preparing hydrogel regenerative membranes exerting antibacterial effects and containing gelatin/hyaluronic acid (G/HA) through solution casting was proposed. The membranes were cross-linked with EDC (G/HA-Ec-0H) and impregnated with two concentrations of the antibacterial agent of hinokitiol (G/HA-Ec-2H and G/HA-Ec-4H). Amide bonds formed, and the rate of active amino acid fixation was higher than 90%, which was directly proportional to the degree of cross-linking. The G/HA-Ec-2H and G/HA-Ec-4H groups with hinokitiol showed good antibacterial properties. The rate of hydrogel degradation decreased, and the integrity of sample morphology was maintained at more than 80% for over 3 days in the immersion. Then, the hydrogel structures relaxed and disintegrated through a rapid degradation reaction within 24 h. The biocompatibility results showed that low concentrations of hinokitiol did not affect cell viability. Moreover, hydrogel membranes after 14 days of cell incubation showed good cell adhesion and proliferation. In summary, the membrane biostability of the cross-linked gelatin/hyaluronan hydrogels was enhanced by EDC at a biocompatible concentration, and the functionalized group of G/HA-Ec-2H shows potential as a biodegradable material for biocompatible tissue-guarded regeneration membranes with antibacterial properties.


A possible application of hinokitiol as a natural zinc ionophore and anti-infective agent for the prevention and treatment of COVID-19 and viral infections

Ba X Hoang, Bo Han
PMID: 33045596   DOI: 10.1016/j.mehy.2020.110333

Abstract

Zinc and the combination with zinc ionophore have been reported in basic research and several clinical investigations as a potentially viable and economical preventive and therapeutic options for COVID-19 treatment. Zinc is a vital microelement that actively supports respiratory epithelium barrier integrity, innate and adaptive immune functions, and inflammatory regulations. Moreover, zinc may also prevent viral entry, suppress viral replication, and mitigate the damages due to oxidative stress and hyperinflammatory reaction in patients with respiratory infections. Hinokitiol (β-thujaplicin) is a natural monoterpenoid and is considered as a safe zinc ionophore to help zinc transport into cells. It has been widely used in skin and oral care, and therapeutic products for its potent antiviral, antimicrobial, antifungal, anti-inflammatory, and anticancer applications. The ongoing COVID-19 pandemic and the significant morbidity and mortality exist in the high-risk group of patients associated with other respiratory infections such as influenza, respiratory syncytial virus, and dengue fever. There is an urgent need for the development of inexpensive, safe, and effective therapeutics to prevent and treat these viral infections. Considering that hydroxychloroquine (HCQ), the most studied zinc ionophore drug for COVID-19, is linked to potentially serious side effects, we propose the implementation of hinokitiol as a zinc ionophore and anti-infective agent for the prevention and treatment of COVID-19 and other viral infections.


Hinokitiol Exhibits Antitumor Properties through Induction of ROS-Mediated Apoptosis and p53-Driven Cell-Cycle Arrest in Endometrial Cancer Cell Lines (Ishikawa, HEC-1A, KLE)

Hsin-Yuan Chen, Wen-Pin Cheng, Yi-Fen Chiang, Yong-Han Hong, Mohamed Ali, Tsui-Chin Huang, Kai-Lee Wang, Tzong-Ming Shieh, Hsin-Yi Chang, Shih-Min Hsia
PMID: 34361036   DOI: 10.3390/ijms22158268

Abstract

Hinokitiol is a natural tropolone derivative that is present in the heartwood of cupressaceous plants, and has been extensively investigated for its anti-inflammatory, antioxidant, and antitumor properties in the context of various diseases. To date, the effects of hinokitiol on endometrial cancer (EC) has not been explored. The purpose of our study was to investigate the anti-proliferative effects of hinokitiol on EC cells. Cell viability was determined with an MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and the quantification of apoptosis and reactive oxygen species (ROSs) was performed by using flow cytometry, while protein expression was measured with the Western blotting technique. Hinokitiol significantly suppressed cell proliferation through the inhibition of the expression of cell-cycle mediators, such as cyclin D1 and cyclin-dependent kinase 4 (CDK4), as well as the induction of the tumor suppressor protein p53. In addition, hinokitiol increased the number of apoptotic cells and increased the protein expression of cleaved-poly-ADP-ribose polymerase (PARP) and active cleaved-caspase-3, as well as the ratio of Bcl-2-associated X protein (Bax) to B-cell lymphoma 2 (Bcl-2). Interestingly, except for KLE cells, hinokitiol induced autophagy by promoting the accumulation of the microtubule-associated protein light chain 3B (LC3B) and reducing the sequestosome-1 (p62/SQSTM1) protein level. Furthermore, hinokitiol triggered ROS production and upregulated the phosphorylation of extracellular-signal-regulated kinase (p-ERK1/2) in EC cells. These results demonstrate that hinokitiol has potential anti-proliferative and pro-apoptotic benefits in the treatment of endometrial cancer cell lines (Ishikawa, HEC-1A, and KLE).


Hinokitiol induces cell death and inhibits epidermal growth factor-induced cell migration and signaling pathways in human cervical adenocarcinoma

Chih-Chun Wang, Ben-Kuen Chen, Peng-Hsu Chen, Lei-Chin Chen
PMID: 32917321   DOI: 10.1016/j.tjog.2020.07.013

Abstract

The aim of this study was to examine the antitumor activity of hinokitiol for its clinical application in the treatment of human cervical carcinoma.
Cervical carcinoma HeLa cells were treated by different concentrations of hinokitiol. Flow cytometry was used to analyze cell cycle. Senescence-associated β-galactosidase (SA-β-gal) assay was used to identify senescent cells. The effects of hinokitiol on EGF-induced cell migration were determined by wound healing and transwell migration assays. Western blot was used to detect proteins involved in cell cycle progression, apoptosis, autophagy, and EGF-induced signaling pathways.
Hinokitiol suppressed cell viability in a dose-dependent manner. Flow cytometric analysis indicated that hinokitiol treatment resulted in cell cycle arrest at G1 phase, with reduced number of cells in the G2/M phase. Western blot analysis further demonstrated that hinokitiol treatment increased the levels of p53 and p21, and concomitantly reduced the expression of cell cycle regulatory proteins, including cyclin D and cyclin E. SA-β-gal assay showed that hinokitiol treatment significantly induced β-galactosidase activity. In addition, treatment with hinokitiol increased the accumulation of the autophagy regulators, beclin 1 and microtubule-associated protein 1 light chain 3 (LC3-II), in a dose-dependent manner; however, it did not induce caspase-3 activation and poly ADP ribose polymerase (PARP) cleavage. In addition, epidermal growth factor-induced cell migration and c-Jun N-terminal kinase (JNK) and focal adhesion kinase (FAK) phosphorylation were significantly inhibited by hinokitiol.
Our findings revealed that hinokitiol might serve as a potential therapeutic agent for cervical carcinoma therapy.


Protective effect of hinokitiol against periodontal bone loss in ligature-induced experimental periodontitis in mice

Takumi Hiyoshi, Hisanori Domon, Tomoki Maekawa, Daisuke Yonezawa, Eiji Kunitomo, Koichi Tabeta, Yutaka Terao
PMID: 32062102   DOI: 10.1016/j.archoralbio.2020.104679

Abstract

The overall objective of this study was to investigate the effects of hinokitiol on periodontal bone loss in a murine model of experimental periodontitis and evaluate the anti-inflammatory activity of hinokitiol in vitro.
Periodontitis was induced by tying a silk ligature around the maxillary second molar of mice for 8 days. Hinokitiol was injected once a day for 7 days into the palatal gingiva of the ligated molar. Periodontal bone loss was then assessed morphometrically in the maxillary second molar, and the number of tartrate-resistant acid phosphatase positive multinucleated giant cells around the molar was quantified. The bacterial load of the silk ligature was calculated by counting the number of colony-forming units, while the transcription levels of proinflammatory cytokine-related genes in the palatal gingiva were evaluated by real-time qPCR. The activity of hinokitiol against LPS-induced transcription of proinflammatory genes in RAW 264.7 macrophages was also examined.
Local treatment with hinokitiol significantly inhibited the alveolar bone loss and osteoclast differentiation induced by tooth ligation. In addition, hinokitiol treatment decreased the oral bacterial load of the silk ligature and downregulated the mRNA levels of inflammatory cytokine-related genes, both in vitro and in vivo.
The results indicated that hinokitiol exhibits antibacterial and anti-inflammatory activity and exerts a protective effect against periodontitis.


Hinokitiol reduces tumor metastasis by inhibiting heparanase via extracellular signal-regulated kinase and protein kinase B pathway

Yueh-Jung Wu, Wei-Jie Hsu, Li-Hsien Wu, Huei-Pu Liou, Christian Ronquillo Pangilinan, Yu-Chang Tyan, Che-Hsin Lee
PMID: 32132875   DOI: 10.7150/ijms.41177

Abstract

Heparanase cleaves the extracellular matrix by degrading heparan sulfate that ultimately leads to cell invasion and metastasis; a condition that causes high mortality among cancer patients. Many of the anticancer drugs available today are natural products of plant origin, such as hinokitiol. In the previous report, it was revealed that hinokitiol plays an essential role in anti-inflammatory and anti-oxidation processes and promote apoptosis or autophagy resulting to the inhibition of tumor growth and differentiation. Therefore, this study explored the effects of hinokitiol on the cancer-promoting pathway in mouse melanoma (B16F10) and breast (4T1) cancer cells, with emphasis on heparanase expression. We detected whether hinokitiol can elicit anti-metastatic effects on cancer cells via wound healing and Transwell assays. Besides, mice experiment was conducted to observe the impact of hinokitiol
. Our results show that hinokitiol can inhibit the expression of heparanase by reducing the phosphorylation of protein kinase B (Akt) and extracellular regulated protein kinase (ERK). Furthermore,
cell migration assay showed that heparanase downregulation by hinokitiol led to a decrease in metastatic activity which is consistent with the findings in the
experiment.


Treatment of severe pneumonia by hinokitiol in a murine antimicrobial-resistant pneumococcal pneumonia model

Toshihito Isono, Hisanori Domon, Kosuke Nagai, Tomoki Maekawa, Hikaru Tamura, Takumi Hiyoshi, Katsunori Yanagihara, Eiji Kunitomo, Shoji Takenaka, Yuichiro Noiri, Yutaka Terao
PMID: 33057343   DOI: 10.1371/journal.pone.0240329

Abstract

Streptococcus pneumoniae is often isolated from patients with community-acquired pneumonia. Antibiotics are the primary line of treatment for pneumococcal pneumonia; however, rising antimicrobial resistance is becoming more prevalent. Hinokitiol, which is isolated from trees in the cypress family, has been demonstrated to exert antibacterial activity against S. pneumoniae in vitro regardless of antimicrobial resistance. In this study, the efficacy of hinokitiol was investigated in a mouse pneumonia model. Male 8-week-old BALB/c mice were intratracheally infected with S. pneumoniae strains D39 (antimicrobial susceptible) and NU4471 (macrolide resistant). After 1 h, hinokitiol was injected via the tracheal route. Hinokitiol significantly decreased the number of S. pneumoniae in the bronchoalveolar lavage fluid (BALF) and the concentration of pneumococcal DNA in the serum, regardless of whether bacteria were resistant or susceptible to macrolides. In addition, hinokitiol decreased the infiltration of neutrophils in the lungs, as well as the concentration of inflammatory cytokines in the BALF and serum. Repeated hinokitiol injection at 18 h intervals showed downward trend in the number of S. pneumoniae in the BALF and the concentration of S. pneumoniae DNA in the serum with the number of hinokitiol administrations. These findings suggest that hinokitiol reduced bacterial load and suppressed excessive host immune response in the pneumonia mouse model. Accordingly, hinokitiol warrants further exploration as a potential candidate for the treatment of pneumococcal pneumonia.


New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro

Marketa Houdkova, Aishwarya Chaure, Ivo Doskocil, Jaroslav Havlik, Ladislav Kokoska
PMID: 34299454   DOI: 10.3390/molecules26144179

Abstract

In this study, a new broth macrodilution volatilization method for the simple and rapid determination of the antibacterial effect of volatile agents simultaneously in the liquid and vapor phase was designed with the aim to assess their therapeutic potential for the development of new inhalation preparations. The antibacterial activity of plant volatiles (β-thujaplicin, thymohydroquinone, thymoquinone) was evaluated against bacteria associated with respiratory infections (
,
,
,
) and their cytotoxicity was determined using a modified thiazolyl blue tetrazolium bromide assay against normal lung fibroblasts. Thymohydroquinone and thymoquinone possessed the highest antibacterial activity against
, with minimum inhibitory concentrations of 4 and 8 µg/mL in the liquid and vapor phases, respectively. Although all compounds exhibited cytotoxic effects on lung cells, therapeutic indices (TIs) suggested their potential use in the treatment of respiratory infections, which was especially evident for thymohydroquinone (TI > 34.13). The results demonstrate the applicability of the broth macrodilution volatilization assay, which combines the principles of broth microdilution volatilization and standard broth macrodilution methods. This assay enables rapid, simple, cost- and labor-effective screening of volatile compounds and overcomes the limitations of assays currently used for screening of antimicrobial activity in the vapor phase.


Explore Compound Types